3-Bromo-1-(2-oxopropyl)pyridinium
Description
3-Bromo-1-(2-oxopropyl)pyridinium is a pyridinium salt characterized by a bromo substituent at the 3-position of the pyridine ring and a 2-oxopropyl group (acetylpropyl) attached to the nitrogen atom. Pyridinium salts are cationic species widely utilized in organic synthesis, catalysis, and ionic liquids due to their polar nature and stability . The 2-oxopropyl moiety introduces a ketone functional group, which may influence solubility, hydrogen-bonding interactions, and participation in further chemical transformations.
Properties
Molecular Formula |
C8H9BrNO+ |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-(3-bromopyridin-1-ium-1-yl)propan-2-one |
InChI |
InChI=1S/C8H9BrNO/c1-7(11)5-10-4-2-3-8(9)6-10/h2-4,6H,5H2,1H3/q+1 |
InChI Key |
RVYZQQAYXVGSHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C[N+]1=CC=CC(=C1)Br |
Canonical SMILES |
CC(=O)C[N+]1=CC=CC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pyridinium Chlorochromate (PCC) and Related Oxidizing Agents
Pyridinium chlorochromate (PCC) and analogs like pyridinium bromochromate () are chromium(VI)-based oxidizing agents used for selective alcohol oxidations. Unlike 3-Bromo-1-(2-oxopropyl)pyridinium, these compounds incorporate a chromate counterion (e.g., CrO₃Cl⁻) and lack bromo or oxopropyl substituents. The absence of chromium in this compound suggests divergent applications, likely favoring organic reactivity (e.g., alkylation or as a directing group) rather than redox processes .
2-Bromo-3-methylpyridine
2-Bromo-3-methylpyridine () is a neutral brominated pyridine derivative. Key differences include:
- Substituents : A methyl group at position 3 vs. the oxopropyl group in the pyridinium compound.
- Charge : Neutral vs. cationic (pyridinium), leading to higher polarity and solubility in polar solvents for the latter.
- Reactivity: The methyl group in 2-Bromo-3-methylpyridine may sterically hinder reactions, whereas the oxopropyl group in this compound could participate in keto-enol tautomerism or act as a leaving group.
6-Bromo-2-chloro-4-iodopyridin-3-amine
This trihalogenated pyridine derivative () features multiple halogens and an amine group. Unlike this compound, the halogen positions (2, 4, 6) and amine substituent suggest distinct electronic effects and applications, such as pharmaceutical intermediates. The pyridinium cation’s charge and oxopropyl group may confer superior solubility in aqueous systems compared to this neutral, highly halogenated analog .
Physical and Chemical Properties (Inferred)
| Property | This compound | 2-Bromo-3-methylpyridine | Pyridinium Chlorochromate (PCC) |
|---|---|---|---|
| Molecular Weight | ~230–250 g/mol (estimated) | 172.02 g/mol | 215.46 g/mol |
| Solubility | High in polar solvents (e.g., H₂O, DMSO) | Moderate in organic solvents (e.g., DCM, ethanol) | Soluble in dichloromethane, acetone |
| Reactivity | Electrophilic bromine; ketone participation | Sterically hindered bromine | Oxidizing agent (Cr⁶⁺-based) |
| Applications | Organic synthesis intermediate | Halogenation precursor | Alcohol oxidation |
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